molecular formula C20H21ClN2O2S B11318905 3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11318905
M. Wt: 388.9 g/mol
InChI Key: KRDYRHBDESWBSP-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the chloro group, and the attachment of the dimethylamino and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of Chloro Group: Chlorination reactions using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Attachment of Dimethylamino and Methoxyphenyl Groups: This step may involve nucleophilic substitution reactions using appropriate amines and phenols.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved will depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N,N-dimethylethylamine: A simpler compound with similar functional groups.

    N-(2-chloroethyl)dimethylamine: Another related compound with a similar structure.

Uniqueness

3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is unique due to its combination of functional groups and the benzothiophene core. This unique structure may confer specific properties and activities that are not present in simpler or structurally different compounds.

Properties

Molecular Formula

C20H21ClN2O2S

Molecular Weight

388.9 g/mol

IUPAC Name

3-chloro-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H21ClN2O2S/c1-23(2)16(13-8-10-14(25-3)11-9-13)12-22-20(24)19-18(21)15-6-4-5-7-17(15)26-19/h4-11,16H,12H2,1-3H3,(H,22,24)

InChI Key

KRDYRHBDESWBSP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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